2-Thiodeoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiodeoxyuridine is a modified nucleoside analog where the oxygen atom at the 2-position of the uracil ring is replaced by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiodeoxyuridine can be synthesized through multiple routes. One common method involves the glycosylation of a 2-thiouracil derivative with a deoxyribose derivative . Another approach is the direct thionation of a uridine derivative . The reaction conditions typically involve the use of protective groups to ensure selective thionation and glycosylation.
Industrial Production Methods: Industrial production of this compound often employs solid-phase synthesis techniques, which allow for the efficient incorporation of thio-modified nucleosides into oligonucleotides . This method is advantageous due to its scalability and the ability to produce high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 2-Thiodeoxyuridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom, which alters the compound’s reactivity compared to its oxygen-containing analogs .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-Thiodeoxyuridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thiodeoxyuridine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The sulfur atom in the compound enhances its binding affinity to complementary nucleic acids, leading to increased stability of the nucleic acid duplex . This property is particularly useful in therapeutic applications, where the compound can inhibit viral replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-Thiouridine: Similar to 2-Thiodeoxyuridine, but with a ribose sugar instead of deoxyribose.
2-Thiothymidine: Another analog with a thymine base instead of uracil.
2-Thiouracil: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct physicochemical properties. The presence of the sulfur atom enhances its hybridization affinity and base discrimination ability, making it a valuable tool in nucleic acid research and therapeutic applications .
Properties
Molecular Formula |
C9H12N2O4S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(14)10-9(11)16/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16) |
InChI Key |
QVBGIJMTWBYCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=S)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.